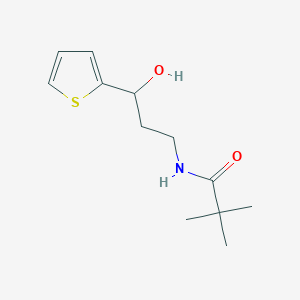![molecular formula C28H28ClN3O5 B2732719 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899915-68-5](/img/no-structure.png)
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C28H28ClN3O5 and its molecular weight is 522. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinones have been synthesized and evaluated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds exhibiting potency superior to that of the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit growth through mechanisms such as ATP binding site inhibition in EGFR-TK and B-RAF kinase, relevant for treating cancers like melanoma (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial efficacy. For instance, new quinazolines were synthesized and screened for antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Anti-Inflammatory and Analgesic Properties
Some quinazolinone derivatives have been synthesized to explore their potential anti-inflammatory and analgesic properties. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their subsequent evaluation for antimicrobial activities also imply their broader application in addressing inflammation and pain, suggesting a possible research direction for the compound (N. Patel, A. R. Shaikh, 2011).
Synthesis and Characterization
Quinazolinone derivatives are often synthesized and characterized for their potential applications in medicinal chemistry, including as inhibitors for various biological targets. For example, the synthesis and antimicrobial activity evaluation of novel quinazolinone derivatives highlight the ongoing interest in developing new compounds with improved biological activities (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid, which is then cyclized with acetic anhydride to form 2,4-dioxo-1,4-dihydroquinazoline. The resulting compound is then reacted with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-chlorobenzylanthranilic acid", "Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a suitable catalyst to form 2,4-dioxo-1,4-dihydroquinazoline", "Reaction of 2,4-dioxo-1,4-dihydroquinazoline with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide in the presence of a suitable catalyst to form the final product" ] } | |
Número CAS |
899915-68-5 |
Nombre del producto |
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Fórmula molecular |
C28H28ClN3O5 |
Peso molecular |
522 |
Nombre IUPAC |
3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |
Clave InChI |
PZNAJLLJZATDPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



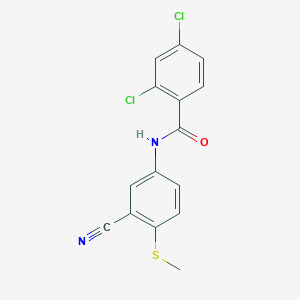
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
![13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2732639.png)
![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
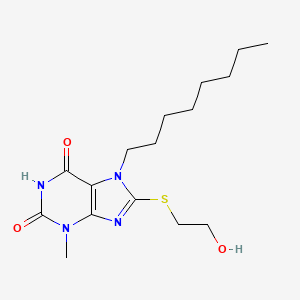
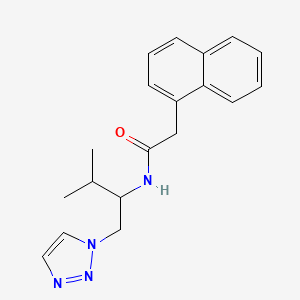
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)
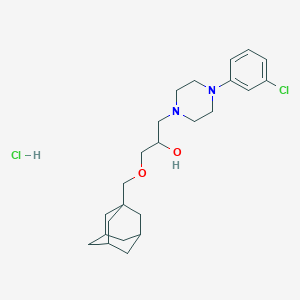
![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
